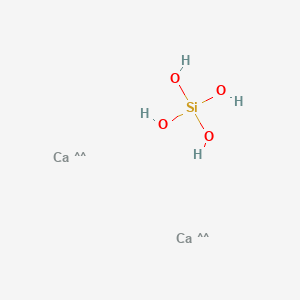

Silicic acid (H4SiO4), calcium salt (1:2)

Description

Properties

IUPAC Name |

dicalcium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLNERQLKQQLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-39-0 (CaH2SiO3[1:1] salt), 13983-17-0 (Ca(SiO3), 10193-36-9 (Parent) | |

| Record name | Calcium silicate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5049570 | |

| Record name | Dicalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid; Other Solid, White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids, White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH], WHITE POWDER., White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.), White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.] | |

| Record name | Silicic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble in water, Solubility in water: poor, 0.01% | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.92 g/cu cm, White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/, 2 g/cm³, 2.9 | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White powder, White, monoclinic crystals, White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime]. | |

CAS No. |

1344-95-2, 10034-77-2, 10101-39-0 | |

| Record name | Calcium silicate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICALCIUM SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W3UX8K5UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1540 °C, 1250-1500 °C, 2804 °F | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Dicalcium Silicate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of dicalcium silicate (Ca₂SiO₄) nanoparticles, materials of significant interest for biomedical applications, including drug delivery and bone tissue engineering, owing to their biocompatibility and bioactivity.[1][2] This document details common synthesis methodologies, comprehensive characterization techniques, and explores the biological interactions of these nanoparticles.

Synthesis of Dicalcium Silicate Nanoparticles

The properties and performance of dicalcium silicate nanoparticles are highly dependent on the synthesis method employed. The choice of method influences particle size, phase purity, and surface area.[1][3] This section outlines three prevalent synthesis techniques: the sol-gel method, hydrothermal synthesis, and solid-state reaction.

Sol-Gel Synthesis

The sol-gel process is a versatile method for producing high-purity and homogenous nanoparticles at relatively low temperatures.[3][4] It involves the transition of a solution (sol) into a gel-like network, followed by drying and calcination.

Experimental Protocol:

A typical sol-gel synthesis of dicalcium silicate nanoparticles is as follows:

-

Precursor Preparation: Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) is used as the calcium precursor and tetraethyl orthosilicate (TEOS) as the silicon precursor.[1][3]

-

Sol Formation: The precursors are dissolved in ethanol. The molar ratio of Ca/Si is typically maintained at 2:1.[1]

-

Hydrolysis and Condensation: Deionized water is added to the solution under vigorous stirring to initiate hydrolysis and condensation reactions. The pH is often adjusted to acidic conditions (pH < 4) using nitric acid to control the reaction rate.[3]

-

Gelation: The solution is stirred until a transparent gel is formed. This gel is then aged, typically at room temperature for 24-48 hours, to strengthen the network.[3]

-

Drying: The aged gel is dried in an oven at 60-100°C to remove the solvent, resulting in a xerogel.[4]

-

Calcination: The xerogel is then calcined at temperatures ranging from 700°C to 1000°C to obtain the crystalline dicalcium silicate nanoparticles.[1] The calcination temperature significantly influences the final crystalline phase and particle size.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high temperatures and pressures in an aqueous solution to crystallize materials. This technique can produce well-defined crystalline nanoparticles.

Experimental Protocol:

-

Precursor Slurry: A slurry is prepared by mixing a calcium source (e.g., calcium hydroxide, Ca(OH)₂) and a silica source (e.g., silica fume, SiO₂) in deionized water. The Ca/Si molar ratio is maintained at 2.

-

Autoclave Treatment: The slurry is placed in a Teflon-lined stainless-steel autoclave and heated to temperatures between 150°C and 250°C for a duration of 12 to 24 hours.[5]

-

Washing and Drying: After the hydrothermal treatment, the resulting product is filtered, washed with deionized water and ethanol to remove any unreacted precursors, and then dried in an oven.

-

Calcination: A final calcination step at around 800°C may be required to obtain the desired crystalline phase of dicalcium silicate.[5]

Solid-State Reaction

The solid-state reaction method involves the direct reaction of solid precursors at high temperatures. While being a straightforward method, it often requires higher temperatures and can result in larger particle sizes with a broader distribution.

Experimental Protocol:

-

Precursor Mixing: High-purity calcium carbonate (CaCO₃) and silicon dioxide (SiO₂) powders are intimately mixed in a 2:1 molar ratio.[6]

-

Grinding: The mixture is thoroughly ground, often using a ball mill, to ensure homogeneity and increase the reactivity of the precursors.

-

Calcination: The ground powder is pressed into pellets and calcined in a high-temperature furnace. The calcination is typically carried out at temperatures ranging from 1200°C to 1500°C for several hours.[6]

-

Quenching and Grinding: After calcination, the product is rapidly cooled (quenched) to room temperature to obtain the desired polymorph (typically the more reactive β-phase). The resulting material is then ground to a fine powder.

Characterization of Dicalcium Silicate Nanoparticles

Thorough characterization is essential to understand the physicochemical properties of the synthesized dicalcium silicate nanoparticles and to correlate these properties with their performance in various applications.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to identify the crystalline phases present in the synthesized material. Dicalcium silicate exists in several polymorphic forms (α, α', β, and γ), each with a distinct diffraction pattern.[2] The β-polymorph is generally the most desirable for biomedical applications due to its higher reactivity.[2]

Experimental Protocol:

-

Sample Preparation: A small amount of the nanoparticle powder is placed on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present.

-

Quantitative Analysis: Rietveld refinement of the XRD data can be used to quantify the weight percentage of each polymorph present in the sample.[7]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the dicalcium silicate nanoparticles. The characteristic absorption bands in the FTIR spectrum correspond to the vibrational modes of the Si-O bonds in the silicate structure.

Experimental Protocol:

-

Sample Preparation: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Spectral Acquisition: The pellet is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

-

Spectral Analysis: The positions and intensities of the absorption bands are analyzed to confirm the formation of the silicate structure. Key vibrational bands for dicalcium silicate are typically observed in the regions of 800-1000 cm⁻¹ (Si-O stretching) and around 500 cm⁻¹ (O-Si-O bending).[1]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and agglomeration state of the nanoparticles.

Experimental Protocol:

-

Sample Preparation: For SEM, the nanoparticle powder is mounted on a stub using conductive tape and coated with a thin layer of a conductive material (e.g., gold). For TEM, a dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is drop-casted onto a TEM grid and allowed to dry.

-

Imaging: The prepared sample is then imaged using the respective electron microscope.

-

Image Analysis: The obtained images are analyzed to determine the particle size distribution, shape, and surface morphology.

Brunauer-Emmett-Teller (BET) Analysis

The BET method is used to determine the specific surface area of the nanoparticles, which is a crucial parameter for applications such as drug delivery, as a higher surface area can lead to a higher drug loading capacity.

Experimental Protocol:

-

Degassing: The nanoparticle sample is first degassed under vacuum at an elevated temperature to remove any adsorbed moisture and other contaminants.

-

Nitrogen Adsorption: The degassed sample is then exposed to nitrogen gas at liquid nitrogen temperature (77 K), and the amount of nitrogen adsorbed onto the surface is measured at various partial pressures.

-

Surface Area Calculation: The BET equation is applied to the nitrogen adsorption isotherm to calculate the specific surface area of the material.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of dicalcium silicate nanoparticles synthesized by different methods.

Table 1: Phase Composition of Dicalcium Silicate Nanoparticles Synthesized by Different Methods.

| Synthesis Method | Calcination Temperature (°C) | β-Ca₂SiO₄ (%) | Other Phases (%) | Reference |

| Sol-Gel | 800 | ~40 | α-Ca₂SiO₄ (~60) | [1] |

| Sol-Gel | 1000 | ~49 | α-Ca₂SiO₄ (~51) | [1] |

| Hydrothermal | 820 | ~77 | Unreacted precursors, other calcium silicate hydrates | [5] |

| Solid-State | 1200 | Variable | CaO, γ-Ca₂SiO₄ | [8] |

Table 2: Particle Size and Surface Area of Dicalcium Silicate Nanoparticles.

| Synthesis Method | Particle Size (nm) | Specific Surface Area (m²/g) | Reference |

| Sol-Gel | 20-50 | 25-50 | [3] |

| Hydrothermal | 50-200 | 10-30 | [9] |

| Solid-State | >500 | <10 | [6] |

| Mechanochemical | ~21 | Not specified | [10] |

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the synthesis, characterization, and biological evaluation processes.

Caption: General workflow for synthesis and characterization of dCSNPs.

Cellular Signaling and Drug Delivery Mechanisms

Dicalcium silicate nanoparticles can interact with cells and influence their behavior, making them promising for regenerative medicine and drug delivery.

Osteogenic Signaling Pathway

Silica-based nanoparticles have been shown to promote osteoblast differentiation, a key process in bone formation. One of the proposed mechanisms involves the activation of the ERK1/2 signaling pathway and autophagy.[11]

Caption: Osteogenic signaling pathway activated by silicate nanoparticles.

pH-Responsive Drug Release

A significant advantage of calcium silicate-based nanoparticles for drug delivery is their pH-responsive drug release behavior.[12][13] In the acidic microenvironment of tumors or inflammatory tissues, the dissolution of the calcium silicate matrix is accelerated, leading to a faster release of the loaded drug.

Caption: pH-responsive drug release from dicalcium silicate nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium silicate-based cements and functional impacts of various constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.tue.nl [research.tue.nl]

- 4. Sol–Gel Synthesis of Endodontic Cements: Post-Synthesis Treatment to Improve Setting Performance and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanochemical Synthesis of Nano Calcium Silicate Particles at Room Temperature [scirp.org]

- 11. Bioactive Silica Nanoparticles Promote Osteoblast Differentiation through Stimulation of Autophagy and Direct Association with LC3 and p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium silicate-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Crystal Structure Analysis of β-Dicalcium Silicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Dicalcium silicate (β-Ca₂SiO₄), also known as belite, is a key component in Portland cement and has garnered significant interest in biomedical applications, particularly in the formulation of hydraulic calcium silicate cements for dental and orthopedic uses.[1] Its biocompatibility and bioactivity stem from its ability to react with aqueous solutions to form calcium silicate hydrate (C-S-H), which provides mechanical strength.[2][3] Understanding the crystal structure of β-Ca₂SiO₄ is paramount for controlling its reactivity and, consequently, its performance in various applications. This technical guide provides an in-depth analysis of the crystal structure of β-dicalcium silicate, detailing its crystallographic properties, synthesis methodologies, and the analytical techniques used for its characterization.

Crystallographic Data of β-Dicalcium Silicate

β-Dicalcium silicate exists in a monoclinic crystal system.[4] Its crystal structure is complex, with two distinct coordination environments for the calcium ions.[5] The crystallographic parameters of β-Ca₂SiO₄ have been determined by numerous studies, primarily using X-ray and neutron diffraction techniques. A summary of representative crystallographic data is presented in Table 1.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6][7] |

| a-axis (Å) | 5.48 - 5.51 | [6] |

| b-axis (Å) | 6.73 - 6.76 | [6] |

| c-axis (Å) | 9.27 - 9.31 | [6] |

| β (degrees) | 94.4 - 94.7 | [6] |

| Z (Formula units/unit cell) | 4 | [6] |

Table 1: Crystallographic Data for β-Dicalcium Silicate. This table summarizes the typical range of lattice parameters and other key crystallographic information for β-Ca₂SiO₄.

Polymorphism of Dicalcium Silicate

Dicalcium silicate is known for its complex polymorphism, existing in at least five different crystalline forms: α, α'H, α'L, β, and γ.[1][8] The stability of these polymorphs is temperature-dependent. The β-form is a metastable phase at room temperature, and its stabilization is crucial for its hydraulic properties, as the γ-form is non-reactive.[2] The polymorphic transformation sequence of pure Ca₂SiO₄ is illustrated in the diagram below.

Stabilization of the β-phase at ambient temperatures is typically achieved through rapid cooling (quenching) or by incorporating dopants into the crystal lattice.[9] Various ions, such as those of boron, phosphorus, and sulfur, have been shown to effectively stabilize the β-polymorph by inducing lattice distortions.[2][10]

Experimental Protocols

Synthesis of β-Dicalcium Silicate

Two primary methods for the synthesis of β-dicalcium silicate are the solid-state reaction and the sol-gel method.

3.1.1. Solid-State Reaction Method

This conventional method involves the high-temperature reaction of precursor materials.

-

Precursors: Stoichiometric amounts of calcium carbonate (CaCO₃) and silicon dioxide (SiO₂) are typically used.[5]

-

Mixing: The precursors are intimately mixed, often in a ball mill, to ensure homogeneity.

-

Calcination: The mixture is heated in a furnace to temperatures ranging from 1400°C to 1500°C for several hours.[5]

-

Cooling: Rapid cooling (air quenching) is essential to prevent the transformation of the β-phase to the non-hydraulic γ-phase.[5]

3.1.2. Sol-Gel Method

The sol-gel method offers better control over purity and particle size at lower temperatures.[3][11]

-

Precursors: Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and tetraethyl orthosilicate (TEOS) are common precursors for calcium and silicon, respectively.[12]

-

Hydrolysis and Condensation: TEOS is hydrolyzed in a solvent (e.g., ethanol) with a catalyst (e.g., nitric acid). The calcium precursor is then added to the silica sol.

-

Gelation: The solution is stirred and heated (e.g., at 60°C) to form a gel.[12]

-

Drying and Calcination: The gel is dried and subsequently calcined at temperatures typically between 800°C and 1000°C to obtain the crystalline β-Ca₂SiO₄ phase.[11]

X-ray Diffraction (XRD) and Rietveld Refinement

XRD is the primary technique for the identification and quantitative phase analysis of β-Ca₂SiO₄.[13] Rietveld refinement of the powder diffraction data allows for the precise determination of crystallographic parameters.[14]

-

Instrumentation: A powder X-ray diffractometer with Bragg-Brentano geometry is commonly used.

-

Radiation: Copper Kα (λ ≈ 1.54 Å) is a typical X-ray source.[1]

-

Scan Parameters:

-

Data Analysis: The Rietveld method, as implemented in software packages like GSAS or TOPAS, is used to refine the crystal structure model against the experimental data.[13] This involves fitting the entire diffraction pattern, including peak positions, intensities, and shapes, to a calculated profile based on the crystal structure.

Neutron Diffraction

Neutron diffraction provides complementary information to XRD, particularly in locating light atoms like oxygen with higher precision.

-

Instrumentation: A high-resolution neutron powder diffractometer is required.

-

Sample Environment: Data can be collected at various temperatures using a heating stage to study phase transformations.[15]

-

Data Analysis: Rietveld refinement is also the standard method for analyzing neutron powder diffraction data.[15]

Scanning Transmission Electron Microscopy (STEM)

STEM allows for the direct visualization of the atomic structure of β-Ca₂SiO₄.

-

Instrumentation: A spherical aberration-corrected STEM is necessary for atomic-resolution imaging.

-

Imaging Mode: High-angle annular dark-field (HAADF)-STEM is often used to obtain Z-contrast images, where heavier atoms appear brighter.

-

Sample Preparation: Samples are typically prepared by crushing the β-Ca₂SiO₄ powder and dispersing it on a carbon-coated TEM grid.

Conclusion

The crystal structure of β-dicalcium silicate is a critical factor influencing its properties and performance, especially in biomedical applications. A thorough understanding of its crystallographic parameters, polymorphic behavior, and the influence of synthesis conditions is essential for the development of materials with tailored reactivity and mechanical properties. The combination of advanced synthesis techniques, such as the sol-gel method, and powerful analytical tools, including XRD with Rietveld refinement, neutron diffraction, and STEM, provides a comprehensive framework for the detailed structural analysis of this important biomaterial.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. β-Dicalcium silicate-based cement: synthesis, characterization and in vitro bioactivity and biocompatibility studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Crystallography Open Database: Information card for entry 2103316 [crystallography.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Influence of Boron Doping on the Structures and Composition of Dicalcium Silicate: A Research Study [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. iccc-online.org [iccc-online.org]

- 14. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 15. impact.ornl.gov [impact.ornl.gov]

The Polymorphism of Dicalcium Silicate: A Deep Dive into Phase Stability and Transformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicalcium silicate (Ca₂SiO₄), a key component in Portland cement and a material with growing interest in bioceramics and other advanced applications, exhibits a complex polymorphic behavior that dictates its reactivity and material properties. Understanding the nuances of its various crystalline forms and the factors governing their stability is paramount for harnessing its full potential. This technical guide provides a comprehensive overview of the polymorphism of dicalcium silicate, detailing the characteristics of its polymorphs, the thermodynamics of their transformations, and the experimental methodologies employed in their study.

The Polymorphs of Dicalcium Silicate

Dicalcium silicate can exist in five distinct crystalline forms, or polymorphs, each stable within a specific temperature range.[1][2][3] The sequence of these phases, in order of increasing temperature stability, is γ, β, α'L, α'H, and α.[3] The impure form of dicalcium silicate found in industrial applications like Portland cement is often referred to as belite.[1]

The transformation between these polymorphs is a critical aspect of dicalcium silicate's behavior. For instance, the transition from the β to the γ phase is accompanied by a significant volume increase of approximately 12%, which can lead to a phenomenon known as "dusting," where the material spontaneously disintegrates into a fine powder upon cooling.[3][4] Conversely, the higher temperature polymorphs (α and α') are generally more reactive with water, a crucial property in cementitious applications.[3]

Quantitative Data on Dicalcium Silicate Polymorphs

The distinct properties of each dicalcium silicate polymorph are rooted in their unique crystal structures and the thermodynamic conditions under which they are stable. The following tables summarize the key quantitative data for each polymorph.

| Polymorph | Crystal System | Space Group | Stability Temperature Range (°C) |

| γ-Ca₂SiO₄ | Orthorhombic | Pnma | < 675 |

| β-Ca₂SiO₄ | Monoclinic | P2₁/n | 675 - 1160 |

| α'L-Ca₂SiO₄ | Orthorhombic | Pna2₁ | 1160 - 1425 |

| α'H-Ca₂SiO₄ | Orthorhombic | Pnma | 1425 - 1447 |

| α-Ca₂SiO₄ | Hexagonal | P6₃mc | > 1447 |

Table 1: Crystal System, Space Group, and Stability Temperature Ranges of Dicalcium Silicate Polymorphs.

| Polymorph | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| γ-Ca₂SiO₄ | 5.076 | 6.758 | 11.224 | 90 | 90 | 90 | 384.4 |

| β-Ca₂SiO₄ | 5.502 | 6.745 | 9.294 | 90 | 94.58 | 90 | 343.8 |

| α'L-Ca₂SiO₄ | 9.42 | 6.81 | 5.56 | 90 | 90 | 90 | 356.1 |

| α'H-Ca₂SiO₄ | 5.54 | 6.84 | 9.48 | 90 | 90 | 90 | 359.1 |

| α-Ca₂SiO₄ | 5.53 | 5.53 | 7.31 | 90 | 90 | 120 | 193.5 |

Table 2: Lattice Parameters and Unit Cell Volume of Dicalcium Silicate Polymorphs.

Phase Stability and Transformations

The stability of the different dicalcium silicate polymorphs is influenced by temperature, pressure, and the presence of impurities or dopants. The transformations between these phases are reversible, though often with thermal hysteresis.[5] Foreign ions, such as Al³⁺, Fe³⁺, Mg²⁺, and K⁺, can stabilize the high-temperature polymorphs at lower temperatures, which is a critical aspect in the production of reactive belite cements.[1] For example, boron compounds like B₂O₃ are known to be effective stabilizers for the β-phase.[6]

The order of reactivity of the polymorphs is generally considered to be α > α'H > β > α'L > γ.[2] This trend is directly related to their thermodynamic stability, with the less stable, higher-temperature phases exhibiting greater reactivity.[2]

Figure 1: Polymorphic transformation pathway of dicalcium silicate with increasing temperature.

Experimental Protocols for Studying Polymorphism and Phase Stability

The characterization of dicalcium silicate polymorphs and the study of their phase transformations rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Dicalcium Silicate Polymorphs

3.1.1. Solid-State Reaction Method

This is a conventional method for synthesizing dicalcium silicate powders.

-

Materials: High-purity calcium carbonate (CaCO₃) and silicon dioxide (SiO₂) powders.

-

Procedure:

-

Stoichiometric amounts of CaCO₃ and SiO₂ (2:1 molar ratio) are intimately mixed, often through ball milling, to ensure homogeneity.

-

The mixed powder is pressed into pellets to enhance particle contact.

-

The pellets are calcined in a high-temperature furnace. The temperature and duration of calcination determine the polymorph obtained. For example, heating at 1500°C followed by rapid quenching can yield the β-phase.

-

The synthesized powder is characterized using X-ray diffraction (XRD) to identify the crystalline phases present.

-

3.1.2. Sol-Gel Method

The sol-gel process allows for the synthesis of highly pure and homogenous dicalcium silicate powders at lower temperatures compared to the solid-state method.[7]

-

Materials: Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) as the calcium precursor and tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) as the silicon precursor. Ethanol is typically used as a solvent and nitric acid as a catalyst.[1]

-

Procedure:

-

Calcium nitrate is dissolved in ethanol.

-

TEOS is added to the solution under vigorous stirring.

-

A small amount of nitric acid is added to catalyze the hydrolysis and condensation reactions.

-

The solution is aged to form a gel.

-

The gel is dried to remove the solvent, resulting in a precursor powder.

-

The precursor powder is calcined at a specific temperature (e.g., 800-1000°C) to obtain the desired dicalcium silicate polymorph.[8]

-

Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for identifying the different polymorphs of dicalcium silicate, as each phase has a unique diffraction pattern.

-

Instrument: A powder X-ray diffractometer.

-

Procedure:

-

The synthesized powder is finely ground and mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays over a specific 2θ range.

-

The resulting diffraction pattern is recorded.

-

The positions and intensities of the diffraction peaks are compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the polymorphs present. Rietveld refinement can be used for quantitative phase analysis.

-

3.2.2. Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

DTA and TGA are used to study the phase transformation temperatures and thermal stability of the polymorphs.

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing DTA and TGA.

-

Procedure:

-

A small amount of the sample is placed in a crucible.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., air or inert gas).

-

DTA measures the temperature difference between the sample and a reference, revealing endothermic or exothermic events corresponding to phase transitions.

-

TGA measures the change in mass of the sample as a function of temperature, indicating decomposition or other mass loss events.

-

Figure 2: A typical experimental workflow for the synthesis and characterization of dicalcium silicate polymorphs.

Conclusion

The polymorphism of dicalcium silicate is a rich and complex field of study with significant implications for materials science, particularly in the development of cements and biomaterials. A thorough understanding of the distinct characteristics of its five polymorphs, the thermodynamics driving their transformations, and the experimental techniques used to investigate them is essential for researchers and professionals in these fields. The ability to control and stabilize specific polymorphs opens up avenues for designing materials with tailored properties, from enhanced reactivity in cements to improved biocompatibility in medical applications. Further research into the influence of various dopants and processing conditions will continue to unlock the full potential of this versatile material.

References

- 1. Calcium silicate-based cements and functional impacts of various constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. congress.cimne.com [congress.cimne.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. β-Dicalcium silicate-based cement: synthesis, characterization and in vitro bioactivity and biocompatibility studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Hydrated Calcium Silicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrated calcium silicate (C-S-H), the primary binding phase in Portland cement concrete, is a material of immense technological importance. Its complex, quasi-amorphous structure and variable stoichiometry present a formidable challenge to a complete thermodynamic description. However, understanding its thermodynamic properties is crucial for predicting the long-term durability of concrete structures, designing novel cementitious materials, and exploring its potential in applications beyond construction, such as drug delivery and bone tissue engineering, where its bioactivity and dissolution behavior are of paramount importance. This guide provides a comprehensive overview of the core thermodynamic properties of C-S-H, details the experimental protocols used for their determination, and visualizes the key formation and transformation pathways.

Core Thermodynamic Properties of Hydrated Calcium Silicate

The thermodynamic stability of C-S-H is a key determinant of its behavior. The following tables summarize the key quantitative thermodynamic data for various C-S-H phases and related crystalline calcium silicate hydrates. It is important to note that the properties of C-S-H gel are highly dependent on its Ca/Si ratio, water content, and degree of polymerization.

Table 1: Enthalpy of Formation and Standard Entropy of Crystalline Calcium Silicate Hydrates

| Phase | Chemical Formula | Ca/Si Ratio | Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Entropy (S°) (J/mol·K) |

| Tobermorite 11Å | Ca5Si6O16(OH)2·4H2O | 0.83 | -9753.8 | 854.4 |

| Tobermorite 14Å | Ca5Si6O16(OH)2·8H2O | 0.83 | -10943.3 | 1145.6 |

| Jennite | Ca9(Si6O18)(OH)6·8H2O | 1.5 | -14860.0 | 1450.0 |

| Afwillite | Ca3(SiO3OH)2·2H2O | 1.5 | -4835.0 | 390.0 |

| Foshagite | Ca4(Si3O9)(OH)2 | 1.33 | -6200.0 | 450.0 |

| Hillebrandite | Ca2(SiO3)(OH)2 | 2.0 | -3250.0 | 250.0 |

| Xonotlite | Ca6Si6O17(OH)2 | 1.0 | -9880.0 | 780.0 |

Note: Data compiled from various thermodynamic databases for cement minerals.[1][2][3][4][5]

Table 2: Gibbs Free Energy of Formation of Crystalline Calcium Silicate Hydrates

| Phase | Chemical Formula | Ca/Si Ratio | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| Tobermorite 11Å | Ca5Si6O16(OH)2·4H2O | 0.83 | -8850.0 |

| Jennite | Ca9(Si6O18)(OH)6·8H2O | 1.5 | -13200.0 |

| Afwillite | Ca3(SiO3OH)2·2H2O | 1.5 | -4450.0 |

| Xonotlite | Ca6Si6O17(OH)2 | 1.0 | -9100.0 |

Note: Values are indicative and can vary based on the specific thermodynamic database and calculation methods used.[6][7]

Table 3: Heat Capacity of C-S-H Phases

| C-S-H Type/Related Phase | Ca/Si Ratio | Heat Capacity (Cp) (J/mol·K) |

| C-S-H Gel | 0.8 - 1.7 | Highly variable, dependent on water content |

| Tobermorite 11Å | 0.83 | ~650 |

| Jennite | 1.5 | ~1200 |

Note: Heat capacity data for C-S-H gel is less commonly reported due to its amorphous and hydrated nature. The values for crystalline phases provide a reference.[8]

Table 4: Solubility of C-S-H Phases in Water at 25°C

| Ca/Si Ratio of Solid | Calcium Concentration (mmol/L) | Silicon Concentration (mmol/L) | pH |

| 0.8 | 1.5 - 2.0 | 0.5 - 1.0 | ~11.0 |

| 1.0 | 5.0 - 7.0 | 0.1 - 0.3 | ~11.5 |

| 1.2 | 10.0 - 12.0 | 0.01 - 0.05 | ~12.0 |

| 1.5 | 18.0 - 20.0 | < 0.01 | ~12.4 |

Note: Solubility is incongruent, and the aqueous concentrations are highly dependent on the Ca/Si ratio of the solid phase in equilibrium.[9][10][11][12][13]

Formation and Transformation Pathways of Hydrated Calcium Silicate

The formation of C-S-H is a complex process involving dissolution, nucleation, and growth. The primary reaction in Portland cement hydration is the reaction of tricalcium silicate (C₃S) with water.

The hydration of tricalcium silicate (C₃S) proceeds through several stages:

-

Initial Hydrolysis: A rapid initial dissolution of C₃S releases calcium and silicate ions into the solution.[9]

-

Induction Period: The reaction rate slows down significantly. This is attributed to the formation of a thin, semi-permeable layer of a metastable C-S-H phase on the C₃S surface, which inhibits further rapid dissolution.[14][15]

-

Acceleration Period: Nucleation and growth of more stable C-S-H and calcium hydroxide (portlandite) lead to a renewed increase in the reaction rate.[16]

-

Deceleration Period: The reaction rate slows down as the space for new hydrate growth diminishes and the diffusion of water and ions through the existing hydrate layers becomes the rate-limiting step.

The C-S-H that initially forms is a gel-like substance with a variable Ca/Si ratio. Over time, this gel can undergo an aging process, leading to a more ordered structure.[17][18][19] This can involve polymerization of the silicate chains and a gradual transformation towards more crystalline phases, such as tobermorite and jennite, which are considered to be the crystalline analogues of C-S-H with low and high Ca/Si ratios, respectively.[20][21][22][23]

Figure 1: Reaction pathway for the hydration of tricalcium silicate (C₃S).

Figure 2: Transformation pathway for the aging of C-S-H gel.

Experimental Protocols

The determination of the thermodynamic properties of C-S-H requires a suite of sophisticated analytical techniques. Below are detailed methodologies for some of the key experiments.

Synthesis of C-S-H for Thermodynamic Analysis

A common method for preparing synthetic C-S-H with a controlled Ca/Si ratio is the direct reaction of calcium oxide (CaO) and silica (SiO₂) in an aqueous solution.

Materials:

-

Calcium oxide (CaO), freshly calcined

-

Amorphous silica (e.g., fumed silica or silica gel)

-

Deionized, CO₂-free water

Procedure:

-

Calculate the required masses of CaO and SiO₂ to achieve the target Ca/Si ratio.

-

In a nitrogen-filled glovebox to prevent carbonation, suspend the amorphous silica in a predetermined volume of deionized, CO₂-free water in a sealed polyethylene bottle.

-

Slowly add the freshly calcined CaO to the silica suspension while stirring continuously to prevent localized high pH and temperature.

-

Seal the bottle and agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (weeks to months) to reach equilibrium.

-

Periodically, a sample of the suspension is withdrawn, and the solid and liquid phases are separated by filtration.

-

The solid phase is washed with a solvent exchange method (e.g., with isopropanol and then diethyl ether) and dried under vacuum.

-

The aqueous phase is analyzed for calcium and silicon concentrations to determine the solubility data.

Figure 3: Experimental workflow for the synthesis of C-S-H.

Isothermal Calorimetry

Isothermal calorimetry is used to measure the heat flow associated with the hydration of cementitious materials, providing insights into the reaction kinetics.[24]

Apparatus:

-

Isothermal calorimeter (e.g., a TAM Air or similar instrument)

-

Sample ampoules and mixing equipment

Procedure:

-

Accurately weigh the reactive powder (e.g., C₃S or cement) and the mixing liquid (water) into separate compartments of a sample ampoule.

-

Place the sealed ampoule into the calorimeter and allow it to thermally equilibrate with the instrument's set temperature (e.g., 25°C).

-

Initiate the reaction by mixing the powder and liquid within the ampoule.

-

Record the heat flow as a function of time. The data is typically normalized by the mass of the reactive powder.

-

The total heat released is obtained by integrating the heat flow curve over time.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the water content and the amount of calcium hydroxide in hydrated C-S-H samples.

Apparatus:

-

Thermogravimetric analyzer coupled with a differential thermal analyzer (TGA/DTA) or a mass spectrometer (TGA-MS).

Procedure:

-

Accurately weigh a small amount of the dried C-S-H sample (typically 10-20 mg) into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to a final temperature of approximately 1000°C.

-

Record the mass loss as a function of temperature.

-

The mass loss between approximately 105°C and 400°C is typically attributed to the dehydration of the C-S-H gel.

-

The mass loss between approximately 400°C and 500°C corresponds to the dehydroxylation of calcium hydroxide.

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy

These vibrational spectroscopy techniques provide information about the molecular structure of C-S-H, particularly the polymerization of the silicate chains.[22][25]

Apparatus:

-

Raman spectrometer with a laser excitation source.

-

FTIR spectrometer, often with an attenuated total reflectance (ATR) accessory.

Procedure (Raman):

-

Place a small amount of the C-S-H sample on a microscope slide.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over a specific wavenumber range (e.g., 200-1200 cm⁻¹).

-

Analyze the positions and intensities of the peaks to identify the different silicate species (Qⁿ units, where n is the number of bridging oxygen atoms per silicon tetrahedron).[26]

Procedure (FTIR):

-

Place the C-S-H sample in contact with the ATR crystal.

-

Acquire the infrared spectrum.

-

Analyze the absorption bands corresponding to Si-O stretching and bending vibrations to assess the degree of silicate polymerization.[24]

Figure 4: General workflow for spectroscopic analysis of C-S-H.

29Si Magic-Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy

29Si MAS NMR is a powerful technique for quantifying the degree of silicate polymerization in C-S-H.[27][28][29][30][31]

Apparatus:

-

Solid-state NMR spectrometer with a magic-angle spinning probe.

Procedure:

-

Pack the dried C-S-H powder into an NMR rotor.

-

Place the rotor in the MAS probe and spin it at a high speed (typically >5 kHz) to average out anisotropic interactions.

-

Acquire the 29Si NMR spectrum using a single-pulse experiment or a cross-polarization (CP) sequence to enhance the signal from silicon atoms near protons.

-

Deconvolute the spectrum to determine the relative areas of the peaks corresponding to different Qⁿ species (Q⁰, Q¹, Q²).

-

The mean silicate chain length can be calculated from the relative proportions of the Qⁿ species.

Solubility Experiments

Solubility measurements are fundamental for determining the Gibbs free energy of formation and understanding the dissolution behavior of C-S-H.[9][10][11][12][13][32][33]

Procedure:

-

Synthesize C-S-H of a specific Ca/Si ratio as described previously.

-

Equilibrate a known mass of the solid C-S-H with a known volume of CO₂-free deionized water in a sealed container at a constant temperature.

-

After an extended equilibration period, separate the solid and liquid phases by ultracentrifugation and/or filtration through a fine-pored membrane.

-

Measure the pH of the aqueous solution.

-

Analyze the concentration of calcium and silicon in the aqueous solution using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES).

-

The solid phase can be analyzed to confirm its composition and structure.

Conclusion

The thermodynamic properties of hydrated calcium silicate are complex and multifaceted, reflecting the material's variable composition and quasi-amorphous nature. A thorough understanding of these properties is essential for predicting its long-term behavior and for its application in diverse scientific and technological fields. The experimental protocols outlined in this guide provide a framework for the accurate determination of these crucial parameters, while the visualized pathways offer a conceptual model for the formation and transformation of this important material. Continued research, combining experimental measurements with advanced thermodynamic modeling, will further refine our understanding of C-S-H and enable the development of more durable and sustainable materials.

References

- 1. Empa - Concrete & Asphalt - Thermodynamic data [empa.ch]

- 2. cemgems.org [cemgems.org]

- 3. A consistent thermodynamic database for cement minerals [inis.iaea.org]

- 4. A consistent thermodynamic database for cement materials [inis.iaea.org]

- 5. letters.rilem.net [letters.rilem.net]

- 6. thermodynamics-of-calcium-silicate-hydrates-and-their-solutions - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. The Role of Calcium Hydroxide Precipitation in the Kinetics of Tricalcium Silicate Hydration | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Methods for testing solubility of hydraulic calcium silicate cements for root-end filling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. endoland.com [endoland.com]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. onlinepubs.trb.org [onlinepubs.trb.org]

- 16. Understanding silicate hydration from quantitative analyses of hydrating tricalcium silicates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. civil.northwestern.edu [civil.northwestern.edu]

- 18. civil.northwestern.edu [civil.northwestern.edu]

- 19. Structural Changes to the Calcium Silicate Hydrate Gel Phase of Hydrated Cement with Age, Drying, and Resaturation | NIST [nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tobermorite/jennite- and tobermorite/calcium hydroxide-based models for the structure of C-S-H: applicability to hardened pastes of tricalcium silicate, β-dicalcium silicate, Portland cement, and blends of Portland cement with blast-furnace slag, metakaolin, or silica fume [inis.iaea.org]

- 22. asu.elsevierpure.com [asu.elsevierpure.com]

- 23. researchgate.net [researchgate.net]

- 24. Characterization of Calcium Silicate Hydrate Gels with Different Calcium to Silica Ratios and Polymer Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 29Si MAS NMR study of the structure of calcium silicate hydrate (1996) | Xiandong Cong | 630 Citations [scispace.com]

- 29. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. 29Si MAS NMR study of the structure of calcium silicate hydrate | Semantic Scholar [semanticscholar.org]

- 32. civil.northwestern.edu [civil.northwestern.edu]

- 33. civil.northwestern.edu [civil.northwestern.edu]

"sol-gel synthesis of high purity dicalcium silicate"

An In-depth Technical Guide to the Sol-Gel Synthesis of High-Purity Dicalcium Silicate

Introduction

Dicalcium silicate (Ca₂SiO₄), often referred to as C2S or belite in cement chemistry, is a bioactive ceramic of significant interest in the biomedical and drug development fields. Its appeal lies in its biocompatibility, osteoconductivity, and ability to form hydroxyapatite in physiological environments, making it a prime candidate for bone tissue engineering, orthopedic implants, and bioactive cements.[1] Achieving high purity of the desired β-polymorph of dicalcium silicate is critical, as impurities or undesired polymorphs (like the unreactive γ-C2S) can compromise its bioactivity and mechanical properties.[2][3]

The sol-gel method offers a superior alternative to traditional solid-state reaction methods for synthesizing dicalcium silicate.[3][4] It allows for molecular-level mixing of precursors, leading to higher product homogeneity, increased purity, and significantly lower synthesis temperatures, which can help stabilize the desired β-phase.[3][5] This technique provides precise control over the material's stoichiometry and particle size.[6][7] This guide provides a detailed overview of various sol-gel routes for synthesizing high-purity dicalcium silicate, complete with experimental protocols and quantitative data for researchers and scientists.

Core Principles of Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique that involves the evolution of a network of inorganic molecules from a chemical solution (the "sol"). This sol, a colloidal suspension of solid particles in a liquid, is then converted into a continuous solid network enclosing the liquid phase (the "gel"). The process typically involves four stages:

-

Hydrolysis: A metal alkoxide precursor, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in the presence of water and a catalyst (acid or base) to form silanol groups (Si-OH).

-

Condensation: The silanol groups condense with each other or with other alkoxide groups to form siloxane bridges (Si-O-Si), releasing water or alcohol. This polycondensation process leads to the formation of a three-dimensional network, resulting in the gel.

-

Drying: The solvent is removed from the gel network to form a xerogel or aerogel.

-

Calcination: The dried gel is heat-treated at high temperatures to remove residual organics and induce crystallization of the desired dicalcium silicate phase.

The choice of precursors, solvents, catalysts, pH, and calcination temperature significantly influences the purity, polymorph, and morphology of the final product.[8][9]

Experimental Protocols for Sol-Gel Synthesis

Several sol-gel routes have been developed to synthesize dicalcium silicate, including aqueous, non-aqueous, and the Pechini method. Each offers distinct advantages and process parameters.

Protocol 1: Aqueous Sol-Gel Route

This method utilizes water as the solvent and is a common approach for synthesizing dicalcium silicate.

Methodology:

-

Precursor Solution Preparation: Calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O] is used as the calcium precursor and tetraethyl orthosilicate (TEOS) as the silicon precursor.[5][8] A stoichiometric Ca/Si molar ratio of 2:1 is maintained.[8]

-

Hydrolysis: TEOS is added to deionized water. Nitric acid (HNO₃) is added as a catalyst to adjust the pH to below 2, which facilitates the hydrolysis of TEOS.[5][9] The solution is stirred vigorously for approximately 30-35 minutes to ensure complete hydrolysis.[6]

-

Mixing: The calcium nitrate tetrahydrate is then added to the hydrolyzed silica sol and stirred for an additional 60-70 minutes to achieve a homogeneous solution.[6]

-

Gelling and Aging: The resulting sol is sealed and placed in an oven at approximately 60°C for aging, allowing the gel network to form and strengthen.[9]

-

Drying: The wet gel is dried in an oven at around 150°C to remove water and residual solvents, resulting in a xerogel.[5][10]

-

Calcination: The dried xerogel is ground into a fine powder and calcined in an alumina crucible. The temperature is ramped up at a rate of 5°C/min to the desired temperature (typically between 800°C and 1200°C) and held for several hours.[5] Higher temperatures generally lead to higher purity of the β-phase.[2][8]

Protocol 2: Pechini Method (Polymeric Precursor Route)

The Pechini method is a variation of the sol-gel process that uses a chelating agent (like citric acid) and a polyhydroxyl alcohol (like ethylene glycol) to form a polymeric resin. This method ensures excellent elemental distribution, leading to high-purity products at relatively low temperatures.[3][5]

Methodology:

-

Precursor Solution Preparation: Calcium nitrate tetrahydrate is dissolved in distilled water. Citric acid monohydrate is then added as a chelating agent.[5]

-

Mixing: Colloidal silica suspension (the silicon source) dissolved in ethylene glycol is added to the calcium-citrate solution.[5] A few drops of nitric acid are added to maintain a pH < 2.[5]

-

Polymerization and Gelling: The mixture is heated to around 80°C to evaporate water and promote polyesterification between the citric acid and ethylene glycol, forming a polymeric gel.[5]

-

Charring: The gel is pre-fired or charred in an oven at approximately 250°C for 4-5 hours to decompose the bulk of the organic resin.[5]

-

Calcination: The resulting black, porous xerogel is ground and calcined at the desired temperature (e.g., 1200°C) to burn off the remaining carbon and crystallize the dicalcium silicate.[11] The Pechini method has been shown to yield pure β-dicalcium silicate with minimal amorphous content.[3][5]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the aqueous sol-gel synthesis route.

Caption: Workflow for the Pechini polymeric precursor route.

Quantitative Data and Phase Analysis

The calcination temperature is a critical parameter that dictates the phase composition and purity of the final dicalcium silicate product. Quantitative X-ray diffraction (QXRD) is commonly used to determine the mass fraction of different polymorphs.

Table 1: Effect of Calcination Temperature on Dicalcium Silicate Polymorphs (Aqueous Route)

| Calcination Temperature (°C) | β-Ca₂SiO₄ (Monoclinic) Mass Fraction (%) | α-Ca₂SiO₄ (Hexagonal) Mass Fraction (%) | Purity of β-phase (%) | Reference |

| 800 | 39.4 | 60.6 | - | [8],[2] |

| 1000 | 48.56 | 51.44 | - | [8],[2] |

| 1500 | - | - | Up to 97 | [8],[2] |

Note: Higher temperatures favor the formation of the more desirable β-polymorph. The α-polymorph is a high-temperature phase that can be retained upon quenching.

Table 2: Comparison of Different Sol-Gel Synthesis Routes

| Method | Typical Calcination Temp. (°C) | Key Advantages | Key Disadvantages | Resulting Purity/Phase | Reference |

| Aqueous Route | 800 - 1200 | Simple, uses common solvents. | Requires higher calcination temperatures if CaCO₃ forms. | Good purity, but can have mixed phases. | [5],[12] |

| Non-Aqueous Route | 1000 - 1200 | Can offer better control over hydrolysis. | Often requires higher calcination temperatures. | Can result in β- and γ-C2S phases. | [5],[12] |

| Pechini Method | >1000 | Excellent homogeneity, high purity at lower temperatures. | More complex due to organic precursors. | Yields pure β-C2S with low amorphous content. | [5],[3] |

Characterization of Synthesized Powders

A comprehensive characterization is essential to confirm the purity, phase, and morphology of the synthesized dicalcium silicate.

-

X-ray Diffraction (XRD): Used to identify the crystalline phases (α, β, γ polymorphs) and quantify their proportions.[5][8]

-

Fourier Transform Infrared (FTIR) Spectroscopy: Confirms the formation of Si-O-Si bonds and the absence of residual organic groups after calcination.

-

Thermal Analysis (TGA/DSC): Monitors the decomposition of the gel and determines the appropriate calcination temperature.[5][8]

-

Scanning Electron Microscopy (SEM): Reveals the morphology and particle size of the final powder.[8] Particles synthesized via sol-gel methods are typically in the range of 1-15 μm.[2]

Conclusion

The sol-gel technique stands out as a versatile and highly effective method for producing high-purity dicalcium silicate for biomedical applications. It offers significant advantages over conventional methods, including lower processing temperatures and superior control over product homogeneity and stoichiometry.[3][5] The Pechini method, in particular, demonstrates exceptional promise for synthesizing phase-pure β-dicalcium silicate.[3][5] By carefully controlling synthesis parameters such as precursor choice, pH, and calcination temperature, researchers can tailor the properties of dicalcium silicate to meet the stringent demands of drug development and tissue engineering applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and structural characterization of high purity dicalcium silicate | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.tue.nl [research.tue.nl]

- 6. Sol–Gel Synthesis of Endodontic Cements: Post-Synthesis Treatment to Improve Setting Performance and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Unfolding of Strength: An In-depth Technical Guide to the Hydration Mechanism of Dicalcium Silicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the hydration mechanism of dicalcium silicate (Ca₂SiO₄ or C₂S), a key component in Portland cement responsible for long-term strength development. Understanding this intricate process at a molecular level is crucial for the advancement of cementitious materials and has analogous applications in fields requiring controlled mineral hydration and dissolution, including biomaterials and drug delivery systems.

Core Principles of Dicalcium Silicate Hydration

Dicalcium silicate, primarily in its β-polymorph in conventional cement, undergoes a complex series of chemical reactions upon contact with water. This process, known as hydration, leads to the formation of stable hydration products that create a hardened, durable matrix.[1] The overall hydration reaction is an exothermic process, though it proceeds at a much slower rate and releases less heat compared to tricalcium silicate (C₃S), the other primary silicate phase in cement.[2]

The fundamental reaction can be summarized as:

2Ca₂SiO₄ + 4H₂O → 3CaO·2SiO₂·3H₂O + Ca(OH)₂ (Dicalcium Silicate + Water → Calcium Silicate Hydrate + Calcium Hydroxide)[3]

The primary hydration products are:

-

Calcium Silicate Hydrate (C-S-H): An amorphous, gel-like phase that is the principal binding agent responsible for the strength of the hydrated cement paste.[1] Its structure is complex and can be conceptualized as defected tobermorite-like layers.[4]

-

Calcium Hydroxide (Portlandite, CH): A crystalline product that contributes to maintaining a high pH in the pore solution, which is essential for the stability of the C-S-H phase.